Cas no 1820940-17-7 (Lorundrostat)

Lorundrostat 化学的及び物理的性質
名前と識別子
-
- 1-Piperazineacetamide, N-[trans-4-(acetylamino)cyclohexyl]-4-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]-
- lorundrostat
- N-(trans-4-(Acetylamino)cyclohexyl)-4-(5-(4-methylphenyl)-1,2,4-triazin-3-yl)-1-piperazineacetamide
- 1820940-17-7
- MT4129 FREE BASE
- KA8W5LDS6Z
- UNII-KA8W5LDS6Z
- MT-4129 FREE BASE
- N-(trans-4-Acetamidocyclohexyl)-2-(4-(5-(p-tolyl)-1,2,4-triazin-3-yl)piperazin-1-yl)acetamide
- LORUNDROSTAT [USAN]
- D12773
- SCHEMBL25323514
- MT-4129
- CS-0542644
- N-(4-acetamidocyclohexyl)-2-[4-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]piperazin-1-yl]acetamide
- SCHEMBL18489931
- BDBM280280
- HY-147277
- N-(trans-4-acetamidocyclohexyl)-2-{4-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]piperazin-1-yl}acetamide
- Lorundrostat [INN]
- EX-A8591
- US10029993, Example 48
- MLS-101 FREE BASE
- DA-55008
- MS-28207
- N-(trans-4-Acetamidocyclohexyl)-2-(4-(5-(4- methylphenyl)-1,2,4-triazin-3-yl)piperazin-1- yl)acetamide
- 1-Piperazineacetamide, N-(trans-4-(acetylamino)cyclohexyl)-4-(5-(4-methylphenyl)-1,2,4-triazin-3-yl)-
- CHEMBL5095105
- MLS101 FREE BASE
- Lorundrostat (USAN/INN)
- Lorundrostat
-
- インチ: 1S/C24H33N7O2/c1-17-3-5-19(6-4-17)22-15-25-29-24(28-22)31-13-11-30(12-14-31)16-23(33)27-21-9-7-20(8-10-21)26-18(2)32/h3-6,15,20-21H,7-14,16H2,1-2H3,(H,26,32)(H,27,33)/t20-,21-
- InChIKey: YHGVDZULVMINCJ-MEMLXQNLSA-N
- ほほえんだ: N1(CC(N[C@@H]2CC[C@@H](NC(C)=O)CC2)=O)CCN(C2=NC(C3=CC=C(C)C=C3)=CN=N2)CC1
計算された属性
- せいみつぶんしりょう: 451.26957332g/mol
- どういたいしつりょう: 451.26957332g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 639
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 103Ų
Lorundrostat 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027LNC-5mg |
Lorundrostat |
1820940-17-7 | 99% | 5mg |
$437.00 | 2024-06-18 | |
1PlusChem | 1P027LNC-10mg |
Lorundrostat |
1820940-17-7 | 99% | 10mg |
$666.00 | 2024-06-18 | |
1PlusChem | 1P027LNC-25mg |
Lorundrostat |
1820940-17-7 | 99% | 25mg |
$1295.00 | 2024-06-18 | |
Ambeed | A1671377-250mg |
N-(trans-4-Acetamidocyclohexyl)-2-(4-(5-(p-tolyl)-1,2,4-triazin-3-yl)piperazin-1-yl)acetamide |
1820940-17-7 | 95% | 250mg |
$1191.0 | 2025-03-01 | |
Ambeed | A1671377-25mg |
N-(trans-4-Acetamidocyclohexyl)-2-(4-(5-(p-tolyl)-1,2,4-triazin-3-yl)piperazin-1-yl)acetamide |
1820940-17-7 | 95% | 25mg |
$217.0 | 2025-03-01 | |
Ambeed | A1671377-100mg |
N-(trans-4-Acetamidocyclohexyl)-2-(4-(5-(p-tolyl)-1,2,4-triazin-3-yl)piperazin-1-yl)acetamide |
1820940-17-7 | 95% | 100mg |
$627.0 | 2025-03-01 | |
Ambeed | A1671377-10mg |
N-(trans-4-Acetamidocyclohexyl)-2-(4-(5-(p-tolyl)-1,2,4-triazin-3-yl)piperazin-1-yl)acetamide |
1820940-17-7 | 95% | 10mg |
$115.0 | 2025-03-01 | |
Ambeed | A1671377-50mg |
N-(trans-4-Acetamidocyclohexyl)-2-(4-(5-(p-tolyl)-1,2,4-triazin-3-yl)piperazin-1-yl)acetamide |
1820940-17-7 | 95% | 50mg |
$369.0 | 2025-03-01 |
Lorundrostat 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
Lorundrostatに関する追加情報
Lorundrostat: A Comprehensive Overview
Lorundrostat, also known by its CAS number CAS No. 1820940-17-7, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is classified as a synthetic organic molecule, and its structure and functionality have been extensively studied in recent years. The interest in Lorundrostat stems from its ability to interact with specific biological pathways, making it a promising candidate for various therapeutic and industrial applications.
The chemical structure of Lorundrostat is characterized by a complex arrangement of functional groups that contribute to its reactivity and selectivity. Recent studies have focused on optimizing the synthesis of this compound to enhance its stability and bioavailability. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions to streamline the production process. These advancements have not only improved the yield but also reduced the environmental impact of manufacturing Lorundrostat.
One of the most notable applications of Lorundrostat is in the field of pharmacology. Preclinical studies have demonstrated its potential as a modulator of certain enzyme activities, which could lead to innovative treatments for metabolic disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit key enzymes involved in lipid metabolism, suggesting its potential role in managing conditions such as obesity and type 2 diabetes.
In addition to its pharmacological applications, Lorundrostat has shown promise in materials science. Its unique electronic properties make it a viable candidate for use in organic electronics, particularly in the development of flexible displays and sensors. Researchers at the University of California have been exploring its integration into polymer blends to enhance conductivity without compromising mechanical strength. This dual functionality positions Lorundrostat as a versatile compound with applications across multiple disciplines.
The environmental impact of Lorundrostat has also been a topic of interest. Studies conducted by the European Chemical Society have assessed its biodegradability and toxicity profiles. Results indicate that under controlled conditions, the compound exhibits low toxicity to aquatic organisms, which aligns with current eco-friendly chemical design principles. This makes it a sustainable option for industrial use compared to traditional alternatives.
Looking ahead, the future of Lorundrostat seems bright, with ongoing research aimed at unlocking its full potential. Collaborative efforts between academia and industry are expected to drive further innovation, particularly in areas such as drug delivery systems and advanced materials engineering. As our understanding of this compound deepens, it is likely to play an increasingly important role in addressing global challenges in health and technology.
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